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Abstract

Isonitrosoacetone, also known as 2-oxopropanal 1-oxime, is a molecule of significant interest
in organic synthesis and holds potential applications in medicinal chemistry. This technical
guide provides a comprehensive overview of the discovery and history of isonitrosoacetone,
detailing its synthesis, characterization, and the evolution of its preparative methods. The
document presents quantitative data in structured tables, offers detailed experimental protocols
for key historical and modern syntheses, and visualizes the core reaction mechanism through a
Graphviz diagram. This guide is intended to serve as a valuable resource for researchers and
professionals in the fields of chemistry and drug development, providing a thorough historical
context and practical methodologies related to this important chemical compound.

Introduction

The study of oximes, a class of organic compounds characterized by the C=N-OH functional
group, has been a cornerstone of organic chemistry since the late 19th century. The discovery
of these compounds by Viktor Meyer and his student Alois Janny in 1882 opened up new
avenues in the understanding of isomerism and the derivatization of carbonyl compounds.[1]
Their work, published in "Berichte der deutschen chemischen Gesellschatft,” described the
reaction of aldehydes and ketones with hydroxylamine to yield crystalline products they named
"oximes."[1] This discovery was pivotal as it provided a reliable method for the conversion of
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liquid carbonyls into solid derivatives with distinct melting points, greatly aiding in their
identification and purification.[1]

Within this broader class of compounds, isonitrosoacetone, an a-keto oxime, emerged as a
subject of study in the early 20th century. Its history is intertwined with the development of
methods for the nitrosation of ketones, a reaction that introduces a nitroso group onto a carbon
atom adjacent to a carbonyl group. This guide traces the historical trajectory of
isonitrosoacetone, from its early preparations to more refined synthetic methodologies.

The Discovery and Early History

While the general class of oximes was known from 1882, the specific synthesis and
characterization of isonitrosoacetone were reported in the early 20th century. Early
investigations into the nitrosation of ketones laid the groundwork for its preparation. The
reaction of ketones with nitrosating agents, such as nitrous acid or its esters, was found to yield
a-oximino ketones.

One of the earliest documented methods for the synthesis of isonitrosoacetone was reported
by Slater in 1920 in the Journal of the Chemical Society, Transactions. This method involved
the reaction of acetone with methyl nitrite in the presence of hydrochloric acid.

A few years later, in 1926, Kister published a method in Zeitschrift fir Physiologische Chemie
for the preparation of isonitrosoacetone from acetone by treatment with sodium nitrite in
acetic acid at 0°C.

These early methods, while foundational, were often accompanied by challenges in terms of
yield and purity. The evolution of synthetic organic chemistry throughout the 20th century led to
the development of more efficient and scalable procedures for the synthesis of
isonitrosoacetone and other a-isonitrosoketones.

Physicochemical Properties and Characterization

Isonitrosoacetone is a white to off-white crystalline solid. Its key physicochemical properties
are summarized in the table below. Early characterization would have relied on classical
methods such as melting point determination, elemental analysis, and chemical derivatization.
Modern analytical techniques such as infrared (IR) and nuclear magnetic resonance (NMR)
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spectroscopy, and mass spectrometry (MS) are now used for its definitive identification and
purity assessment.

Table 1: Physicochemical Properties of Isonitrosoacetone

Property Value Reference
Molecular Formula CsHsNO:2
Molecular Weight 87.08 g/mol
Melting Point 67-69 °C [2]
White to off-white crystalline
Appearance _
solid
- Soluble in water, ethanol, and
Solubility
ether
pKa 8.39

Evolution of Synthetic Methodologies

The synthesis of isonitrosoacetone has evolved from early methods using alkyl nitrites and
nitrous acid to more controlled and higher-yielding procedures. A significant advancement in
the preparation of a-isonitrosoketones came with the use of nitrosyl chloride (NOCI) as the
nitrosating agent.

Historical Synthesis Methods

The foundational methods for preparing isonitrosoacetone involved the reaction of acetone
with a source of the nitrosonium ion (NO*) under acidic conditions.

o Slater's Method (1920): Reaction of acetone with methyl nitrite and hydrochloric acid.

o Kiister's Method (1926): Reaction of acetone with sodium nitrite in acetic acid.

Modern Synthetic Approaches
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Later developments focused on improving the efficiency, safety, and scalability of the synthesis.
A notable example is the use of nitrosyl chloride in the presence of a neutralizing agent to trap
the concurrently formed hydrochloric acid, which can otherwise lead to side reactions.

Experimental Protocols

This section provides detailed experimental procedures for key historical and modern methods
for the synthesis of isonitrosoacetone.

Synthesis of Isonitrosoacetone via Nitrosyl Chloride and
Calcium Carbonate

This method, adapted from a patented procedure, provides a high yield of isonitrosoacetone.

[2]
Reaction: CH3COCHs + NOCI + CaCOs -~ CH3C(=0)CH=NOH + CaClz + CO2

Procedure:

A suspension of 52.9 g of finely powdered calcium carbonate in 620 g of acetone is prepared
in a reaction vessel equipped with a stirrer and a means for cooling.

 To this stirred suspension, 52.9 g of liquid nitrosyl chloride is added while maintaining the
temperature between 17-20 °C. The addition is carried out over a period of time to control
the reaction rate.

» After the addition is complete, the reaction mixture is stirred for an additional period to
ensure complete reaction.

e The solid calcium chloride and any unreacted calcium carbonate are removed by filtration.

» The filtrate, containing the isonitrosoacetone and excess acetone, is concentrated under
reduced pressure to yield the crude product.

e The crude isonitrosoacetone can be purified by recrystallization from a suitable solvent,
such as a mixture of ethyl ether and petroleum ether, to yield a white crystalline solid.[2]

Table 2: Quantitative Data for Synthesis via Nitrosyl Chloride[2]
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Molar Mass ( g/mol

Reactant | Amount (g) Moles
Acetone 58.08 620 10.67
Nitrosyl Chloride 65.46 52.9 0.81
Calcium Carbonate 100.09 52.9 0.53
Product

Isonitrosoacetone 87.08 70.5 (crude) ~0.81

Yield (based on NOCI) ~95.1%

Purity (crude) ~94.9%

Synthesis of Isonitrosoacetone using Sodium Nitrite and
Acetic Acid (Kister's Method)

This historical method provides a straightforward laboratory-scale synthesis.
Reaction: CH3COCHs + NaNO2 + CH3zCOOH - CHsC(=0)CH=NOH + CHsCOONa + H20
Procedure:

Acetone is dissolved in acetic acid and the solution is cooled to 0 °C in an ice bath.

¢ A solution of sodium nitrite in water is added dropwise to the stirred acetone solution,
maintaining the temperature at 0 °C.

o After the addition is complete, the reaction mixture is stirred for a specified period at low
temperature.

e The reaction mixture is then worked up, which may involve neutralization and extraction with
an organic solvent.

e The organic extracts are dried and the solvent is removed to yield isonitrosoacetone.

Reaction Mechanism
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The formation of isonitrosoacetone from acetone and a nitrosating agent under acidic
conditions proceeds through an acid-catalyzed a-nitrosation of the ketone. The key steps are
the formation of the enol tautomer of acetone, which then acts as a nucleophile to attack the
electrophilic nitrosating species.

Acid-Catalyzed Nitrosation of Acetone

The generally accepted mechanism involves the following steps:

» Protonation of the carbonyl oxygen: The carbonyl oxygen of acetone is protonated by the
acid catalyst.

e Enolization: A proton is removed from the a-carbon to form the enol tautomer.

» Electrophilic attack: The enol attacks the electrophilic nitrogen of the nitrosating agent (e.qg.,
the nitrosonium ion, NO*, or a protonated form of an alky! nitrite).

o Deprotonation: A final deprotonation step yields the isonitrosoacetone product.

Caption: Acid-catalyzed nitrosation of acetone to form isonitrosoacetone.

Applications and Significance

Isonitrosoacetone serves as a versatile intermediate in organic synthesis. The presence of
both a carbonyl and an oxime functional group allows for a variety of subsequent chemical
transformations. It has been investigated for its potential as a chelating agent and in the
synthesis of heterocyclic compounds. More recently, isonitrosoacetone and its derivatives
have been explored for their potential biological activities, including as reactivators of inhibited
acetylcholinesterase, which is relevant in the context of nerve agent poisoning.

Conclusion

The discovery and history of isonitrosoacetone are a testament to the foundational principles
of organic chemistry developed in the late 19th and early 20th centuries. From its initial
synthesis by pioneers like Slater and Kister to the more refined and efficient methods
developed later, the study of this molecule has provided valuable insights into the reactivity of
ketones and the synthesis of oximes. This technical guide has provided a comprehensive
overview of its history, physicochemical properties, and synthetic methodologies, offering a
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valuable resource for researchers and professionals. The continued exploration of
isonitrosoacetone and its derivatives holds promise for new discoveries in both synthetic and
medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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